molecular formula C16H9Br2N B2865228 6,8-dibromo-11H-indeno[1,2-b]quinoline CAS No. 865658-79-3

6,8-dibromo-11H-indeno[1,2-b]quinoline

Cat. No.: B2865228
CAS No.: 865658-79-3
M. Wt: 375.063
InChI Key: DPPYXXSUHHCOED-UHFFFAOYSA-N
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Description

6,8-Dibromo-11H-indeno[1,2-b]quinoline is a chemical compound belonging to the class of indenoquinolines. It is characterized by the presence of two bromine atoms at the 6th and 8th positions of the indenoquinoline structure. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinoline typically involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate in the presence of a heterogeneous copper oxide supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-11H-indeno[1,2-b]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

6,8-Dibromo-11H-indeno[1,2-b]quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-11H-indeno[1,2-b]quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

    Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: A related compound with different substituents.

    7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione: Another similar compound with distinct structural features

Uniqueness: 6,8-Dibromo-11H-indeno[1,2-b]quinoline is unique due to the presence of bromine atoms at specific positions, which can influence its reactivity and potential applications. This makes it a valuable compound for various scientific studies and applications.

Properties

IUPAC Name

6,8-dibromo-11H-indeno[1,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2N/c17-12-7-11-6-10-5-9-3-1-2-4-13(9)15(10)19-16(11)14(18)8-12/h1-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPYXXSUHHCOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C31)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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